[2-(3-Isopropoxyphenyl)ethyl]amine hydrochloride
Overview
Description
2-(3-Isopropoxyphenyl)ethyl]amine hydrochloride, commonly referred to as 2-IPE-HCl, is a compound of interest in the scientific community due to its potential applications in various scientific research applications. 2-IPE-HCl is a derivative of the amine group, and is a white crystalline powder that is soluble in water and ethanol. It is also known as 2-Amino-3-isopropoxy-phenyl-propionic acid hydrochloride, and is a chiral molecule with a molecular weight of 265.77 g/mol.
Scientific Research Applications
Novel Chemical Syntheses and Applications
Chitosan Hydrogels for Drug Delivery : A study by Karimi et al. (2018) introduced a new multi-functional cross-linker for the preparation of pH- and thermo-responsive chitosan hydrogels, showcasing the potential for targeted drug delivery and improved bioavailability. The hydrogels exhibit significant stimuli-response, which could be relevant for applications in various fields, including systemic drug delivery (Karimi et al., 2018).
Lossen Rearrangement for Synthesis of Ureas : Thalluri et al. (2014) demonstrated the use of ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement for synthesizing hydroxamic acids and ureas from carboxylic acids, offering a racemization-free, cost-effective, and environmentally friendly method (Thalluri et al., 2014).
Polybenzoxazine from Renewable Resources : Research by Trejo-Machin et al. (2017) explored the use of renewable phloretic acid as an alternative to phenol for the synthesis of benzoxazine monomers, demonstrating an approach towards sustainable materials with potential applications in materials science (Trejo-Machin et al., 2017).
Material Science and Engineering
Thermostabilizers for Polypropylene : Aghamaliyev et al. (2018) synthesized novel imidazolines as thermostabilizers for polypropylene, highlighting the chemical process and potential for enhancing the thermal stability of polymeric materials (Aghamaliyev et al., 2018).
Amine Extractants for Metal Extraction : Oshima et al. (2019) developed a novel secondary-amine extractant for the selective extraction of precious metals in hydrochloric-acid media, emphasizing its higher efficiency compared to traditional compounds. This work illustrates the potential for improving metal recovery processes (Oshima et al., 2019).
properties
IUPAC Name |
2-(3-propan-2-yloxyphenyl)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO.ClH/c1-9(2)13-11-5-3-4-10(8-11)6-7-12;/h3-5,8-9H,6-7,12H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSUPQJBINKRRNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)CCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20657974 | |
Record name | 2-{3-[(Propan-2-yl)oxy]phenyl}ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20657974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1201633-59-1 | |
Record name | 2-{3-[(Propan-2-yl)oxy]phenyl}ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20657974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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